molecular formula C18H17N3O5S B269913 N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

Cat. No. B269913
M. Wt: 387.4 g/mol
InChI Key: LZCBQUASHLEIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide, also known as DOXO-EMCH, is a novel anticancer agent that has gained significant attention in recent years. DOXO-EMCH is a prodrug of doxorubicin, a widely used chemotherapeutic drug. The prodrug is designed to selectively target cancer cells and reduce the side effects associated with doxorubicin treatment.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide is designed to be selectively activated in cancer cells. The prodrug is cleaved by an enzyme called cathepsin B, which is overexpressed in many types of cancer cells. The cleavage releases doxorubicin, which then enters the nucleus of the cancer cell and intercalates into the DNA, leading to DNA damage and cell death.
Biochemical and physiological effects:
N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has been shown to have a lower toxicity profile compared to doxorubicin. In preclinical studies, N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has been shown to have less cardiotoxicity, which is a common side effect of doxorubicin treatment. N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has also been shown to have less myelosuppression, which is a reduction in the production of blood cells, compared to doxorubicin.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has several advantages for laboratory experiments. The prodrug is stable and can be stored for extended periods of time. N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide can also be easily synthesized using standard laboratory techniques. However, one limitation of N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide is that it requires the presence of cathepsin B to be activated, which may limit its effectiveness in certain types of cancer cells.

Future Directions

There are several future directions for the development of N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide. One area of research is the optimization of the prodrug structure to improve its selectivity and efficacy. Another area of research is the development of new methods for the activation of N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide in cancer cells. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide in different types of cancer.

Synthesis Methods

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide can be synthesized using a multistep process involving the reaction of 2,5-dimethoxybenzaldehyde with 2-aminothiophenol to form the intermediate compound, which is then reacted with 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-amine to form the final product.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide is selectively toxic to cancer cells and has a higher potency than doxorubicin. In vivo studies have demonstrated that N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide has a longer circulation time and higher tumor accumulation compared to doxorubicin.

properties

Product Name

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H17N3O5S/c1-24-13-7-8-15(25-2)14(9-13)19-16(23)10-27-18-21-20-17(26-18)11-3-5-12(22)6-4-11/h3-9,20H,10H2,1-2H3,(H,19,23)

InChI Key

LZCBQUASHLEIQE-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNC(=C3C=CC(=O)C=C3)O2

Origin of Product

United States

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